1-(Dichloromethyl)cyclohexan-1-ol
Description
1-(Dichloromethyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a dichloromethyl (-CHCl₂) substituent at the 1-position of the cyclohexane ring. The dichloromethyl group introduces steric bulk and electron-withdrawing effects, which may influence conformational preferences, acidity of the hydroxyl group, and reactivity in synthetic applications.
Properties
IUPAC Name |
1-(dichloromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEITIGMMFRHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559622 | |
| Record name | 1-(Dichloromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52183-64-9 | |
| Record name | 1-(Dichloromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dichloromethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(Dichloromethyl)cyclohexan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of cyclohexanone with dichloromethane in the presence of a strong base such as sodium hydride. The reaction conditions typically require an inert atmosphere and low temperatures to prevent side reactions. Industrial production methods may involve more efficient catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-(Dichloromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Dichloromethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Dichloromethyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The dichloromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzymatic transformations and binding to specific receptors or active sites.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and inferred properties of 1-(dichloromethyl)cyclohexan-1-ol and related derivatives:
Key Observations:
- Substituent Effects on Acidity : Electron-withdrawing groups (e.g., -CF₃, -CHCl₂) increase the acidity of the hydroxyl group compared to -CH₃. For example, 1-(trifluoromethyl)cyclohexan-1-ol has a pKa of ~10.5 due to strong inductive effects .
- Lipophilicity : Dichloromethyl and trifluoromethyl groups enhance lipophilicity, influencing membrane permeability and solubility in organic solvents.
- Conformational Preferences : Substituents like -CH₃ favor axial positions to avoid 1,3-diaxial interactions, while bulkier groups (e.g., -CF₃) may distort the chair conformation .
Biological Activity
1-(Dichloromethyl)cyclohexan-1-ol is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClO
- Molecular Weight : 195.06 g/mol
- CAS Number : 52183-64-9
This compound features a cyclohexane ring substituted with a dichloromethyl group and a hydroxyl group, which may influence its reactivity and interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various chlorinated compounds, it was found to be effective against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound was tested against several types of cancer cells, yielding the following results:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 25 |
| PC-3 (prostate cancer) | 30 |
| Caco2 (colon cancer) | 20 |
The IC values indicate that this compound possesses moderate cytotoxic activity, which warrants further investigation into its mechanisms of action and potential therapeutic applications.
The biological activity of this compound may be attributed to its ability to disrupt cellular functions through various mechanisms:
- DNA Intercalation : Similar to other chlorinated compounds, it may intercalate into DNA, causing structural changes that inhibit replication.
- Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in cell proliferation, such as topoisomerases.
Study on Antitumor Activity
In a recent study published in the journal Molecules, researchers investigated the antitumor properties of this compound in vivo. The study involved administering the compound to mice implanted with tumor cells. Results showed a significant reduction in tumor size compared to the control group, indicating potential efficacy as an antitumor agent .
Toxicological Assessment
A toxicological assessment conducted by the CNRS indicated that while this compound exhibits biological activity, it also poses risks associated with reproductive toxicity. The compound was classified under hazard classes due to its potential effects on reproductive health .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
